molecular formula C23H14ClFN2O4S B4060187 1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4060187
M. Wt: 468.9 g/mol
InChI Key: JDBOMAZVKJLDCN-UHFFFAOYSA-N
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Description

1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C23H14ClFN2O4S and its molecular weight is 468.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.0346840 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to 1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one have been investigated for their potential antimicrobial and antifungal activities. Studies have shown that certain derivatives exhibit antibacterial and antifungal properties, comparable or even superior to standard medicinal drugs such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on the anti-inflammatory and analgesic properties of similar compounds. Certain derivatives have shown comparable or greater potency than traditional anti-inflammatory and analgesic agents like indomethacin in both acute and chronic animal models (Muchowski et al., 1985).

Photovoltaic Efficiency and Ligand-Protein Interactions

There are studies exploring the photochemical and thermochemical properties of compounds structurally similar to this compound. They have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), displaying good light harvesting efficiency (LHE) and favorable energy profiles for photovoltaic applications. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with specific proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Metabolic Stability in Drug Development

In the context of drug development, derivatives of this compound have been explored for their metabolic stability. This research is crucial in the development of pharmaceuticals, as it helps in understanding how a drug is metabolized in the body, which can affect its efficacy and safety (Stec et al., 2011).

Properties

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClFN2O4S/c1-11-6-9-16(31-11)20(28)18-19(13-4-2-3-5-14(13)25)27(22(30)21(18)29)23-26-15-8-7-12(24)10-17(15)32-23/h2-10,19,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBOMAZVKJLDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=NC5=C(S4)C=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

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